molecular formula C12H12O4 B13999429 Ethyl 2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate CAS No. 720-72-9

Ethyl 2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Cat. No.: B13999429
CAS No.: 720-72-9
M. Wt: 220.22 g/mol
InChI Key: IYVVKNDTHNYAPU-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxylicacid, 3,4-dihydro-2-oxo-, ethyl ester is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, is a derivative of coumarin, which is a naturally occurring substance found in many plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxylicacid, 3,4-dihydro-2-oxo-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylicacid, 3,4-dihydro-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2H-1-Benzopyran-3-carboxylicacid, 3,4-dihydro-2-oxo-.

    Reduction: 2H-1-Benzopyran-3-carboxylicacid, 3,4-dihydro-2-ol.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1-Benzopyran-3-carboxylicacid, 3,4-dihydro-2-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and cardiovascular diseases.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylicacid, 3,4-dihydro-2-oxo-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It may also interact with reactive oxygen species (ROS), providing antioxidant benefits. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-3-carboxylicacid, 2-oxo-, ethyl ester
  • 2H-1-Benzopyran-3-carboxylicacid, 7-hydroxy-2-oxo-, methyl ester

Uniqueness

2H-1-Benzopyran-3-carboxylicacid, 3,4-dihydro-2-oxo-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydro-2-oxo- structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

ethyl 2-oxo-3,4-dihydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-6,9H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVVKNDTHNYAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319085
Record name Ethyl 2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720-72-9
Record name NSC339624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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